![molecular formula C18H18ClN5O2S B2806857 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 898624-61-8](/img/structure/B2806857.png)

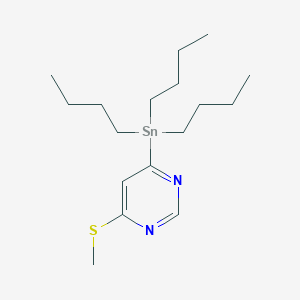

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C11H13N5OS and a molecular weight of 263.32 .

Molecular Structure Analysis

The molecular structure of this compound involves a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has delved into the synthesis of derivatives and analogs of triazole-containing compounds, showcasing their potential in various applications. For instance, studies have reported on the synthesis of triazole derivatives through reactions involving amino-triazoles with different acylating agents, providing a foundation for further exploration of their chemical properties and potential applications in medicinal chemistry and material science (Panchal & Patel, 2011), (Heras et al., 2003).

Biological Activities

Several studies have focused on evaluating the biological activities of triazole derivatives. Research into the antiexudative activity of pyrolin derivatives of triazole compounds has found promising results, indicating the potential for these compounds in therapeutic applications (Chalenko et al., 2019). Additionally, investigations into the antimicrobial properties of novel triazole derivatives have highlighted their potential as effective agents against various microbial pathogens, supporting their exploration for use in antimicrobial therapies (Altıntop et al., 2011), (Bektaş et al., 2007).

Anticancer Potential

The synthesis and evaluation of anticancer properties of triazole derivatives have also been explored, with some compounds showing significant activity against cancer cell lines. This highlights the potential of such compounds in the development of new anticancer therapies (Ostapiuk et al., 2015).

Methodological Advances

Research has also focused on methodological advances in the synthesis of triazole compounds, employing environmentally friendly approaches and exploring novel reaction mechanisms. This includes the development of one-pot synthesis methods that offer advantages in terms of efficiency and environmental impact (Sheng-qing, 2010), (Li et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,4-triazoles, which are known to possess a wide range of biological activities such as anti-fungal , anticancer , antiviral , and anti-inflammatory properties.

Mode of Action

Based on the known activities of similar 1,2,4-triazole compounds, it can be hypothesized that this compound may interact with its targets to modulate their function, leading to changes in cellular processes .

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. Given the broad biological activities of 1,2,4-triazoles, it’s likely that multiple pathways could be affected, leading to downstream effects that contribute to the compound’s overall activity .

Pharmacokinetics

It’s known that the compound has a low solubility in water but can dissolve in organic solvents such as ether, ethanol, and dichloromethane . This suggests that the compound may have good lipophilicity, which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities associated with 1,2,4-triazoles, the effects could potentially be diverse, depending on the specific targets and pathways affected .

Propriétés

IUPAC Name |

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2S/c1-26-15-8-7-13(19)10-14(15)21-17(25)11-27-18-23-22-16(24(18)20)9-12-5-3-2-4-6-12/h2-8,10H,9,11,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBHKZBQKVJHFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide](/img/structure/B2806774.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide](/img/structure/B2806778.png)

![N-[4-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2806781.png)

![sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate](/img/structure/B2806786.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2806789.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2806790.png)

![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2806792.png)

![2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2806793.png)

![2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2806794.png)

![(5E)-2-(4-bromophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2806797.png)